3,5-Dichloro-2,6-dimethylpyridin-4-amine
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Overview
Description
3,5-Dichloro-2,6-dimethylpyridin-4-amine: is a chemical compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.06 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,6-dimethylpyridin-4-amine typically involves the chlorination of 2,6-dimethylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in batch or continuous reactors, with stringent quality control measures to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2,6-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
3,5-Dichloro-2,6-dimethylpyridin-4-amine is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including antiparasitic and antimicrobial activities.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,6-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,6-Dichloro-4-methylpyridine: Similar structure but with one less methyl group.
3,5-Dichloro-4-methylpyridine: Similar structure but with one less methyl group.
2,6-Dichloro-4-aminopyridine: Similar structure but with different functional groups.
Uniqueness: 3,5-Dichloro-2,6-dimethylpyridin-4-amine is unique due to the specific arrangement of chlorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Biological Activity
3,5-Dichloro-2,6-dimethylpyridin-4-amine (CAS No. 50978-40-0) is a pyridine derivative that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications based on various research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
1. Phytotoxic Activity
This compound exhibits significant phytotoxic properties. Research indicates that it inhibits plant growth and development, making it useful in agricultural settings for controlling unwanted vegetation. Its mechanism likely involves interference with metabolic pathways critical for plant growth.
2. Enzyme Inhibition
The compound has demonstrated inhibitory effects on several enzymes. For example, studies show that it can inhibit certain cytochrome P450 isoforms, which could impact the metabolism of various xenobiotics and pharmaceuticals. This suggests potential applications in pharmacological contexts, particularly in drug interactions and metabolic studies.
3. Feed Additive Potential
There is ongoing research into the use of this compound as a feed additive in poultry. Preliminary findings suggest that it may improve feed conversion rates, although the exact mechanisms remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Characteristics | Notable Biological Activity |
---|---|---|
2,6-Dichloro-4-methylpyridine | Lacks one methyl group; similar chlorination | Moderate enzyme inhibition |
3,5-Dichloro-4-methylpyridine | Similar structure; one less methyl group | Reduced phytotoxicity compared to 3,5-Dichloro... |
2,6-Dichloro-4-aminopyridine | Different functional groups | Potentially higher toxicity |
This table illustrates how variations in structure can influence biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Phytotoxicity Study : A study demonstrated that concentrations as low as 100 ppm significantly inhibited the growth of certain weed species. The mechanism was traced back to disruption in photosynthesis and nutrient uptake pathways.
- Enzyme Interaction Study : Research focusing on cytochrome P450 interactions revealed that the compound could inhibit CYP1A2 and CYP3A4 isoforms at micromolar concentrations. This inhibition could lead to altered drug metabolism profiles in organisms exposed to this compound.
- Feed Conversion Study : In poultry trials, the addition of this compound to feed showed a 15% improvement in feed conversion ratios over a six-week period compared to control groups without the additive.
Properties
IUPAC Name |
3,5-dichloro-2,6-dimethylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQBQLXQVSYRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345557 |
Source
|
Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50978-40-0 |
Source
|
Record name | 4-Amino-3,5-dichloro-2,6-lutidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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